methyl 4-({[3-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a methylamino group, a benzoate group, and a quinazolinone group . These groups are common in many pharmaceuticals and biologically active compounds.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple functional groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amino group might participate in acid-base reactions, while the benzoate group could undergo reactions typical of carboxylic acid esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Aggregation-Induced Emission (AIE)
Background::- Luo, J., Xie, Z., Lam, J. W. Y., Cheng, L., Chen, H., Qiu, C., … Tang, B. Z. (2001). Aggregation-induced emission of 1-methyl-1,2,3,4,5-pentaphenylsilole. Chemical Communications, (18), 1740–1741
Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones
Background::- Synthesis of 2, 3-dihydroquinazolin-4(1H)-ones in good to high yields via the one-pot reaction of anthranilamide with different aldehydes or ketones in ethanol at reflux conditions
Cyclic Ketene Acetals: Efficient Synthesis of 2-Methylene-4-Phenyl-1,3-Dioxolane
Background::Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 4-({[3-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate' involves the condensation of 4-aminobenzoic acid with methyl 4-bromobenzoate to form methyl 4-(4-carboxyphenyl)benzoate. This intermediate is then reacted with N-(tert-butoxycarbonyl)-L-phenylalanine to form methyl 4-(4-carboxyphenyl)-N-[(tert-butoxycarbonyl)amino]-L-phenylalaninate. The tert-butoxycarbonyl group is then removed using trifluoroacetic acid, and the resulting intermediate is reacted with 2-(methylamino)-2-oxoethanamine to form methyl 4-(4-carboxyphenyl)-N-[(2-methylamino-2-oxoethyl)amino]-L-phenylalaninate. This intermediate is then reacted with 4-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid to form the final compound.", "Starting Materials": [ "4-aminobenzoic acid", "methyl 4-bromobenzoate", "N-(tert-butoxycarbonyl)-L-phenylalanine", "trifluoroacetic acid", "2-(methylamino)-2-oxoethanamine", "4-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid" ], "Reaction": [ "Condensation of 4-aminobenzoic acid with methyl 4-bromobenzoate to form methyl 4-(4-carboxyphenyl)benzoate", "Reaction of methyl 4-(4-carboxyphenyl)benzoate with N-(tert-butoxycarbonyl)-L-phenylalanine to form methyl 4-(4-carboxyphenyl)-N-[(tert-butoxycarbonyl)amino]-L-phenylalaninate", "Removal of the tert-butoxycarbonyl group using trifluoroacetic acid", "Reaction of the resulting intermediate with 2-(methylamino)-2-oxoethanamine to form methyl 4-(4-carboxyphenyl)-N-[(2-methylamino-2-oxoethyl)amino]-L-phenylalaninate", "Reaction of the resulting intermediate with 4-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid to form the final compound" ] } | |
CAS RN |
1216507-38-8 |
Product Name |
methyl 4-({[3-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate |
Molecular Formula |
C27H24N4O6 |
Molecular Weight |
500.511 |
IUPAC Name |
methyl 4-[[2-[3-[4-[2-(methylamino)-2-oxoethyl]phenyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C27H24N4O6/c1-28-23(32)15-17-7-13-20(14-8-17)31-25(34)21-5-3-4-6-22(21)30(27(31)36)16-24(33)29-19-11-9-18(10-12-19)26(35)37-2/h3-14H,15-16H2,1-2H3,(H,28,32)(H,29,33) |
InChI Key |
AAYCSYYCGBOYJR-UHFFFAOYSA-N |
SMILES |
CNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC |
solubility |
not available |
Origin of Product |
United States |
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